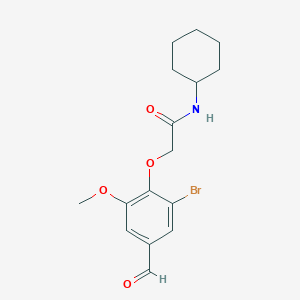
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide, also known as BRP-7, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of acetamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide is not fully understood. However, it has been proposed that it may act by inhibiting the activity of various enzymes such as acetylcholinesterase and cyclooxygenase-2 (COX-2), which are involved in inflammation and neurodegeneration. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which can help to reduce inflammation. This compound has also been shown to increase the activity of antioxidant enzymes, which can help to reduce oxidative stress and inflammation. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, which can help to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide in lab experiments is its potential use in treating neurodegenerative diseases. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to dissolve and use in experiments.
Future Directions
There are several future directions for the study of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another direction is the study of the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies can be conducted to investigate the exact mechanism of action of this compound and its potential use in other scientific research applications.
Synthesis Methods
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide involves a multi-step process that starts with the reaction of 2-bromo-4-formyl-6-methoxyphenol with cyclohexylamine to form an intermediate product. This intermediate product is then treated with acetic anhydride to yield the final product, this compound. The purity and yield of the product can be improved by various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
properties
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNWRTGMFFQMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2728581.png)
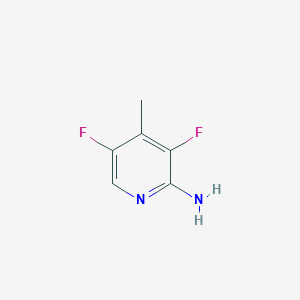
![[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2728583.png)
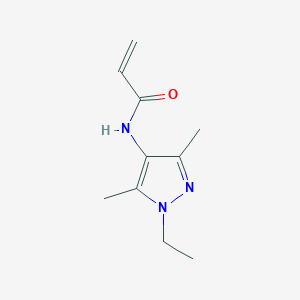
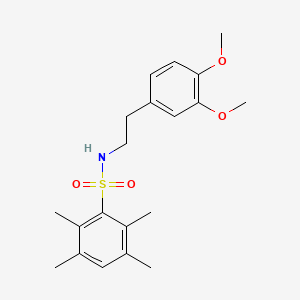


![1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2728588.png)
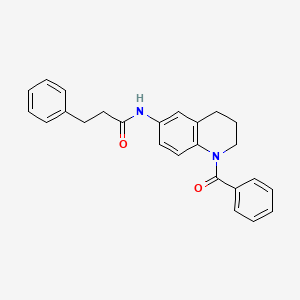

![1-(4-Chlorophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2728602.png)
![1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2728603.png)
![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2728604.png)